4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
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Overview
Description
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with a piperidin-1-ylsulfonyl group and a p-tolyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the p-tolyl group through a coupling reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution. The process can be summarized as follows:
Formation of Piperidin-1-ylsulfonyl Chloride: Piperidine reacts with a sulfonyl chloride derivative in the presence of a base.
Coupling Reaction: The resulting piperidin-1-ylsulfonyl chloride is then coupled with p-tolylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can form strong interactions with active sites, while the benzamide core provides stability and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamide
- 4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide
- 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
Uniqueness
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is unique due to the specific combination of the piperidin-1-ylsulfonyl group and the p-tolyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
4-(Piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a piperidine ring linked to a sulfonamide group and a p-tolyl benzamide moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A piperidine ring , which is known for its role in various biological activities.
- A sulfonamide group , which enhances solubility and biological interactions.
- A p-tolyl group , contributing to its lipophilicity and receptor binding properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by binding to active sites, while the piperidine ring may facilitate interactions with various biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
- Receptor Binding : It may also interact with receptors involved in inflammation and cancer pathways, thereby modulating cellular responses.
Biological Activities
The biological activities of this compound have been evaluated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves disrupting cellular pathways essential for tumor growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .
Comparative Studies
Comparative studies with similar compounds provide insights into the unique attributes of this compound.
Compound Name | Structure | Biological Activity |
---|---|---|
4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide | Structure | Moderate anti-inflammatory effects |
4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamide | Structure | Lower anticancer efficacy compared to target compound |
Case Studies
Several case studies have explored the efficacy of this compound:
- Anticancer Efficacy : A study involving breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
- Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in swelling and pain, supporting its therapeutic potential for inflammatory disorders .
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits AChE activity, suggesting applications in neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSYCQCXMPCSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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